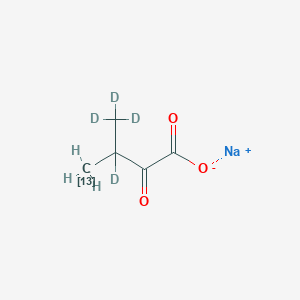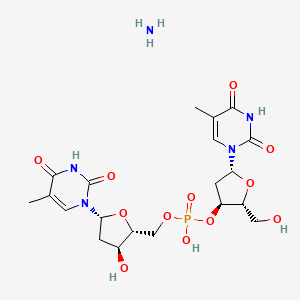azanium](/img/structure/B12055927.png)
[2-(Tert-butoxy)-2-oxoethyl](methylidyne)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-2-oxoethylazanium is a chemical compound that features a tert-butoxy group attached to an oxoethyl moiety, with a methylidyneazanium group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including 2-(Tert-butoxy)-2-oxoethylazanium, can be achieved through eco-compatible methods. These methods often involve solvent-free conditions at room temperature using catalytic amounts of erbium triflate (Er(OTf)3), which can be recovered and reused multiple times without loss of activity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)-2-oxoethylazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is particularly reactive in these transformations due to its steric and electronic properties .
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions typically produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-2-oxoethylazanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)-2-oxoethylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical effects . The pathways involved often include enzymatic transformations and receptor-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-ethoxy-2-oxoethyl)glycinate
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
What sets 2-(Tert-butoxy)-2-oxoethylazanium apart from similar compounds is its unique combination of the tert-butoxy and oxoethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and various industrial applications .
Eigenschaften
Molekularformel |
C7H12NO2+ |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
methylidyne-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azanium |
InChI |
InChI=1S/C7H12NO2/c1-7(2,3)10-6(9)5-8-4/h4H,5H2,1-3H3/q+1 |
InChI-Schlüssel |
FWIUCDXATTYIJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C[N+]#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


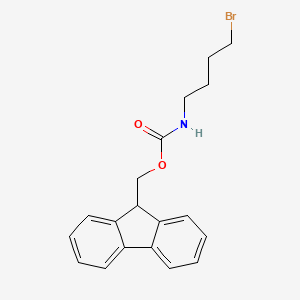
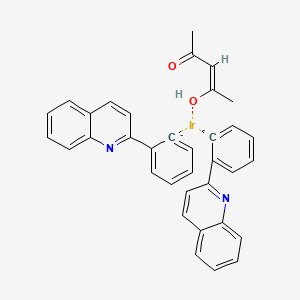

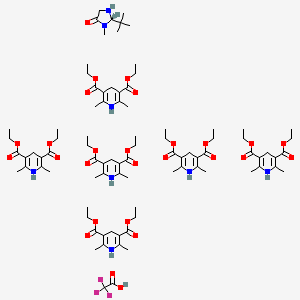
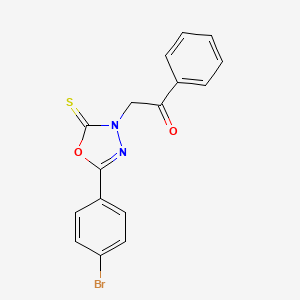
![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)


![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)


![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
